N-(1H-imidazol-2-ylmethyl)-4-methylaniline
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-4-methylaniline: is a chemical compound that features an imidazole ring attached to a 4-methylaniline moiety. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the formation of the imidazole ring followed by the attachment of the 4-methylaniline group. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions conducted under optimized conditions to enhance efficiency and yield. Catalysts such as Cu@imine/Fe3O4 magnetic nanoparticles can be used to promote the reaction under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with biological macromolecules, influencing various biochemical pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites .
Comparison with Similar Compounds
- N-(1H-imidazol-2-ylmethyl)-aniline
- N-(1H-imidazol-2-ylmethyl)-4-chloroaniline
- N-(1H-imidazol-2-ylmethyl)-4-bromoaniline
Uniqueness: N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This methyl group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes and interact with target sites .
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYLYMBOVGMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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